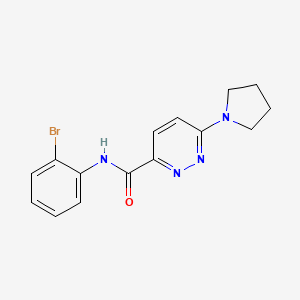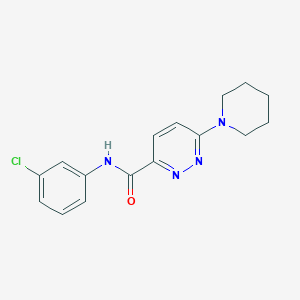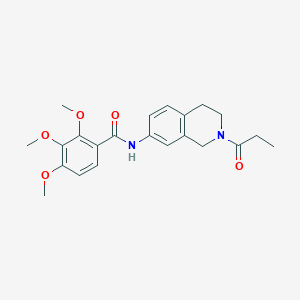
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-6-fluorobenzamide (also known as N-acetyl-TQ-2CFB) is a small molecule that has been studied for its potential therapeutic applications in a range of conditions. It belongs to the class of compounds known as benzamides, which are characterized by their ability to bind to proteins and modulate their activity. N-acetyl-TQ-2CFB has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects.
科学的研究の応用
N-acetyl-TQ-2CFB has been studied for its potential therapeutic applications in a range of conditions. It has been shown to possess anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects, as well as potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. In addition, it has been investigated for its ability to modulate the activity of enzymes involved in the metabolism of drugs, and its potential as an anti-diabetic agent.
作用機序
N-acetyl-TQ-2CFB has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are important mediators of inflammation. In addition, it has been found to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450, and to possess anti-cancer, anti-viral, and neuroprotective properties.
Biochemical and Physiological Effects
N-acetyl-TQ-2CFB has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects. In addition, it has been found to possess the ability to modulate the activity of enzymes involved in the metabolism of drugs, and its potential as an anti-diabetic agent.
実験室実験の利点と制限
N-acetyl-TQ-2CFB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biological activities. However, it also has some limitations. It is a relatively small molecule, and its ability to bind to proteins is limited. In addition, its effects on enzymes involved in drug metabolism may be unpredictable, making it difficult to predict the effects of its use in clinical settings.
将来の方向性
N-acetyl-TQ-2CFB has many potential applications in the field of medicine, and further research is needed to fully understand its therapeutic potential. Future research should focus on its ability to modulate the activity of enzymes involved in drug metabolism, its potential as an anti-diabetic agent, and its ability to modulate the activity of proteins involved in inflammation. In addition, further research should focus on its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Finally, further research should focus on the development of new methods for the synthesis of N-acetyl-TQ-2CFB, as well as the development of new derivatives with improved biological activity.
合成法
N-acetyl-TQ-2CFB was first synthesized using a multi-step procedure starting from 1,2,3,4-tetrahydroisoquinoline. The synthesis begins with the condensation reaction of 1,2,3,4-tetrahydroisoquinoline and 2-chloro-6-fluorobenzoyl chloride in the presence of sodium hydroxide and dimethylformamide. The resulting product is then treated with acetic anhydride to yield N-acetyl-TQ-2CFB.
特性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11(23)22-8-7-12-5-6-14(9-13(12)10-22)21-18(24)17-15(19)3-2-4-16(17)20/h2-6,9H,7-8,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGDYIKSDAOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501274.png)





![N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride](/img/structure/B6501314.png)
![2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B6501317.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6501319.png)

![3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B6501338.png)

